molecular formula C32H20BF20N B6328724 MFCD31010281 CAS No. 1840-83-1

MFCD31010281

Cat. No.: B6328724
CAS No.: 1840-83-1
M. Wt: 809.3 g/mol
InChI Key: PKYMKGQJICCOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD31010281 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31010281 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve condensation reactions, cyclization, or other organic synthesis techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, large-scale batch reactors, and the use of advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

MFCD31010281 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD31010281 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which MFCD31010281 exerts its effects involves interaction with specific molecular targets. This could include binding to enzymes, altering their activity, or interacting with cellular receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

tetraethylazanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C8H20N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-5-9(6-2,7-3)8-4/h;5-8H2,1-4H3/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMKGQJICCOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC[N+](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20BF20N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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